molecular formula C12H12N2O3 B7794599 ethyl 7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylate

ethyl 7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylate

Cat. No.: B7794599
M. Wt: 232.23 g/mol
InChI Key: KPXWNJGVBKCXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(trifluoromethoxy)benzoic acid, also known as 5-trifluoromethoxyanthranilic acid, is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . It is characterized by the presence of an amino group and a trifluoromethoxy group attached to a benzoic acid core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group onto an anthranilic acid derivative. One common method includes the reaction of 2-amino-5-bromobenzoic acid with trifluoromethoxide under suitable conditions to replace the bromine atom with a trifluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(trifluoromethoxy)benzoic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • 2-Amino-4-(trifluoromethoxy)benzoic acid
  • 2-Amino-6-(trifluoromethoxy)benzoic acid
  • 2-Amino-5-(difluoromethoxy)benzoic acid

Comparison: Compared to its similar compounds, 2-amino-5-(trifluoromethoxy)benzoic acid is unique due to the position of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group at the 5-position provides distinct steric and electronic effects, making this compound particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-6-13-11-8(10(9)15)5-4-7(2)14-11/h4-6H,3H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXWNJGVBKCXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC=C(N2)C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN=C2C(=CC=C(N2)C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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